

Technical Whitepaper: 3-Chloro-1,2,4-triazin-5-amine

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Compound of Interest

Compound Name: 3-Chloro-1,2,4-triazin-5-amine

Cat. No.: B11924188

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Chemical Reactivity, Synthetic Pathways, and Therapeutic Scaffold Utility

Executive Summary

3-Chloro-1,2,4-triazin-5-amine represents a "privileged scaffold" in modern drug discovery, particularly for the development of kinase inhibitors (e.g., SHP2 allosteric inhibitors) and purine bioisosteres. Its value lies in its orthogonal reactivity: the C3-chlorine atom serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling, while the C5-amino group provides hydrogen bond donor capability and directs regioselectivity. This guide provides a validated roadmap for leveraging this molecule in high-throughput synthesis and lead optimization.

Structural & Physicochemical Profile

The 1,2,4-triazine core is electron-deficient, creating a strong dipole and lowering the pKa of attached protons. The specific arrangement of nitrogen atoms renders the C3 and C5 positions highly electrophilic, though with distinct reactivity profiles.

Key Properties Table

Property	Data	Relevance to Protocol
CAS Number	57857-38-2	Identity verification.[1]
Molecular Formula		Mass spectrometry confirmation ().
Molecular Weight	130.54 g/mol	Stoichiometric calculations.
Physical State	Off-white to pale yellow solid	Visual purity check (darkening indicates decomposition).
Solubility	DMSO, DMF, DMAc, MeOH	Use polar aprotic solvents for reactions.
pKa (Conjugate Acid)	~2.5 - 3.0 (Predicted)	Weakly basic; requires non-nucleophilic bases (DIPEA) in coupling.
Storage	2-8°C, Inert Atmosphere	Moisture sensitive; hydrolyzes to the 3-hydroxy derivative over time.

Electronic Distribution & Regioselectivity

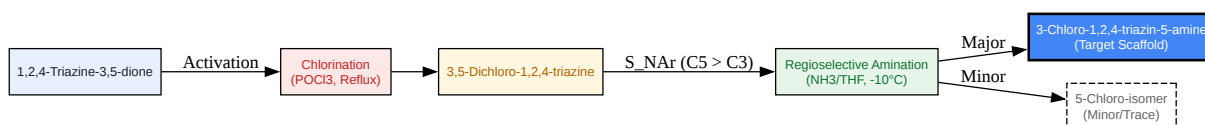
The reactivity of the parent 3,5-dichloro-1,2,4-triazine is governed by the inductive and mesomeric effects of the ring nitrogens.

- C5 Position: Most electrophilic due to the para-like relationship with N2. In the dichloro precursor, this position reacts first with nucleophiles (e.g., ammonia).
- C3 Position: Less reactive than C5 but sufficiently electrophilic to undergo substitution after the C5 position has been functionalized. This allows for the sequential construction of asymmetrical libraries.

Synthetic Routes & Production

The synthesis of **3-chloro-1,2,4-triazin-5-amine** is typically a two-step process starting from the 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil analogs).

Validated Synthetic Workflow (DOT Visualization)



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Caption: Step-wise synthesis showing the critical regioselective amination step where C5 reactivity dominates C3.

Detailed Protocol: Synthesis from 3,5-Dichloro-1,2,4-triazine

Objective: Selective mono-amination of the dichloro precursor.

- Preparation: Dissolve 3,5-dichloro-1,2,4-triazine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -10°C using an ice/salt bath.
 - Why? Low temperature maximizes regioselectivity for the C5 position over the C3 position.
- Amination: Slowly bubble anhydrous ammonia gas or add a solution of 0.5 M in dioxane (1.05 eq) dropwise over 30 minutes.
 - Control: Do not use a large excess of amine, or the 3,5-diamino product will form.
- Workup: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material () will disappear, and the mono-amino product () will appear.

- Purification: Evaporate volatiles. Triturate the residue with cold water to remove ammonium chloride salts. Filter the solid and dry under vacuum.
 - Yield: Typically 70-85%.

Reactivity & Functionalization[2][3][4][5][6][7][8][9]

The utility of **3-chloro-1,2,4-triazin-5-amine** lies in the remaining C3-chloro handle. This site is primed for derivatization to create complex bioactive molecules.[2]

Nucleophilic Aromatic Substitution ()

The C3-Cl bond is susceptible to displacement by amines, thiols, and alkoxides.

- Reaction Conditions:
 - Solvent: NMP, DMF, or DMSO (high dielectric constant stabilizes the transition state).
 - Base: DIPEA or

(to scavenge HCl).
 - Temperature: 80°C - 120°C (Microwave irradiation is highly effective).
- Application Example: Synthesis of SHP2 inhibitors involves displacing the C3-Cl with hindered spiro-amines [1].

Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the ring facilitates oxidative addition of Pd(0) into the C3-Cl bond.

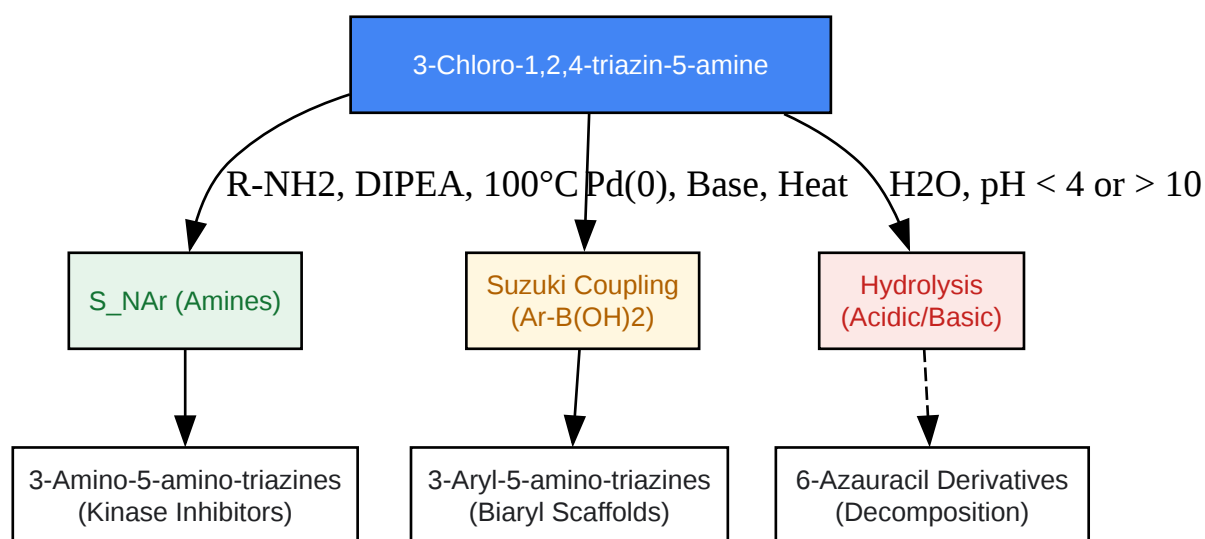
- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
 - Catalyst:

or

/XPhos.

- o Base:
- or
- .
- o Note: Anhydrous conditions are critical to prevent hydrolysis of the C3-Cl to the triazinone.

Reactivity Pathway Diagram



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Caption: Divergent synthesis pathways from the core scaffold. Path 1 and 2 are constructive; Path 3 is a stability risk.

Medicinal Chemistry Applications

SHP2 Allosteric Inhibitors

Research has demonstrated that the 3-amino-1,2,4-triazine motif can mimic the pyrazine core found in SHP099 (a potent SHP2 inhibitor). The triazine nitrogen atoms participate in critical water-mediated hydrogen bonding networks within the phosphatase active site [2].

Purine Bioisosteres

The 5-amino-1,2,4-triazine system is isosteric with the adenine core of ATP. This makes it an excellent starting point for designing competitive inhibitors of ATP-binding enzymes (kinases,

ATPases).

References

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